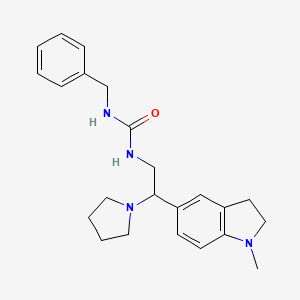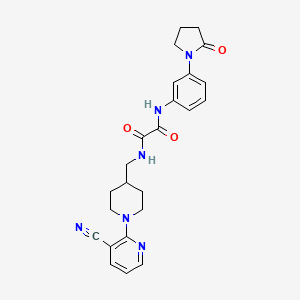![molecular formula C18H14ClN3O3 B2592347 1-(1,3-benzodioxol-5-yl)-3-[(4-chlorobenzyl)amino]pyrazin-2(1H)-one CAS No. 941887-90-7](/img/structure/B2592347.png)
1-(1,3-benzodioxol-5-yl)-3-[(4-chlorobenzyl)amino]pyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(1,3-benzodioxol-5-yl)-3-[(4-chlorobenzyl)amino]pyrazin-2(1H)-one” is a complex organic molecule that contains several functional groups . It includes a 1,3-benzodioxole group, which is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . This group is found in many bioactive compounds, including some pesticides and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The 1,3-benzodioxole group, for example, is a cyclic structure with an oxygen atom bridging two carbon atoms in the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the 1,3-benzodioxole group has a molar mass of 122.123 g/mol, a density of 1.064 g/cm³, and a boiling point of 172–173 °C .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
A series of pyrazoline and pyrazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds, including variants of pyrazinone, have shown significant potential against a range of Gram-negative and Gram-positive bacteria as well as yeast-like fungi. The research emphasizes the synthesis of these compounds and their effectiveness in inhibiting microbial growth, highlighting the chemical's potential as a basis for developing new antimicrobial agents (Hassan, 2013). Additionally, novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives have been developed, characterized, and demonstrated to possess antimicrobial properties, further supporting the potential utility of pyrazinone derivatives in combating microbial infections (Al‐Azmi & Mahmoud, 2020).
Pesticide Analysis
Technical pyrazon, a compound related to pyrazinone derivatives, has been analyzed for its active ingredient content and impurities, offering insights into the chemical's use in agriculture. This analysis supports the importance of pyrazinone derivatives in the development and quality control of herbicidal formulations, indicating their role in enhancing agricultural productivity (Výboh, Michálek, Šustek, & Bátora, 1974).
Anticancer Potential
Pyrazole derivatives have also been synthesized and evaluated for their potential anticancer activities. These studies have identified compounds with significant activity against various cancer cell lines, suggesting the utility of pyrazinone derivatives in the development of novel anticancer therapies (Hafez, El-Gazzar, & Al-Hussain, 2016).
Structural Elucidation and Analysis
Research has also focused on the structural analysis of novel pyrazole derivatives, such as the synthesis and characterization of a compound with significant structural similarities to 1-(1,3-benzodioxol-5-yl)-3-[(4-chlorobenzyl)amino]pyrazin-2(1H)-one. These studies provide detailed insights into the molecular architecture of these compounds, facilitating the exploration of their biological activities and potential applications in various fields of science (Naveen, Kumara, Kumar, Kumar, & Lokanath, 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(4-chlorophenyl)methylamino]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3/c19-13-3-1-12(2-4-13)10-21-17-18(23)22(8-7-20-17)14-5-6-15-16(9-14)25-11-24-15/h1-9H,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRBIUQELFQJHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C=CN=C(C3=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2H-1,3-benzodioxol-5-yl)-3-{[(4-chlorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,4-difluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2592264.png)
methanone](/img/structure/B2592267.png)
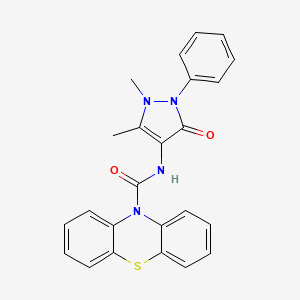
![5-chloro-4-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2592269.png)
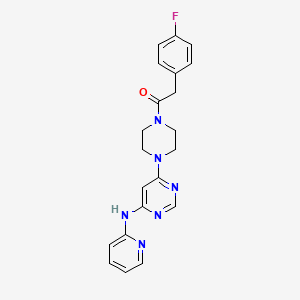
![2-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2592275.png)
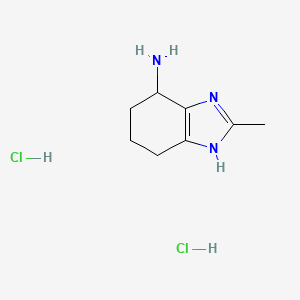
![7-(4-Fluorophenyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2592277.png)
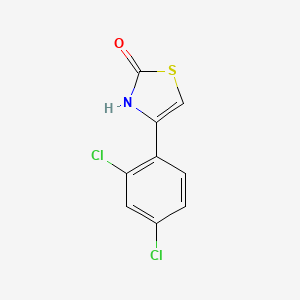
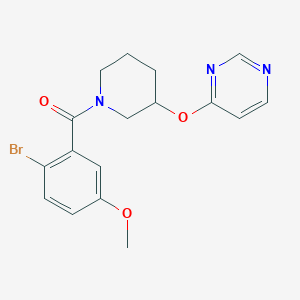
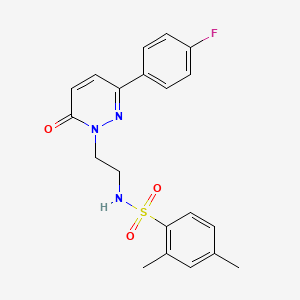
![(E)-methyl 2-((2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2592283.png)
